Betulinic acid gly deriv.

Descripción general

Descripción

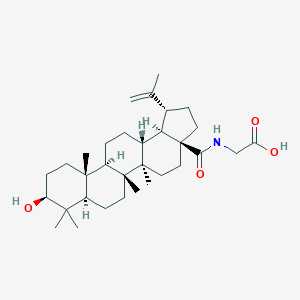

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is a chemical compound derived from lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine includes a lupane skeleton with a hydroxyl group at the 3-beta position and a glycine moiety attached to the 28th carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine typically involves the following steps:

Extraction and Isolation: The starting material, lupane-type triterpenoids, is extracted from natural sources such as plants.

Hydroxylation: The lupane skeleton undergoes hydroxylation at the 3-beta position using specific reagents and catalysts.

Glycine Conjugation: The hydroxylated lupane compound is then reacted with glycine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine may involve large-scale extraction and purification processes, followed by chemical synthesis steps optimized for high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Glycosidation Reactions

Glycosidation is a pivotal strategy for improving betulinic acid’s solubility and pharmacological properties.

Enzymatic Glycosidation

-

3-O-β-D-Glucopyranoside-betulinic acid (Compound 2 ) was synthesized via enzymatic glucosidation using Novozyme® 435 in organic solvents, achieving high yields (Figure 1) .

-

Advantages : Clean reaction profile, simplified purification, and scalability .

Chemical Glycosidation

-

Natural and synthetic glycosides (e.g., β-D-glucosides, α-L-rhamnosides) were prepared using Lewis acids like TMSOTf (trimethylsilyl trifluoromethanesulfonate) .

-

Conditions : Dichloromethane, room temperature, followed by NaOH-mediated deprotection .

Amination and Amide Derivatives

Amination at position C-28 enhances anticancer and antimalarial activities.

Acyl Chloride Intermediates

-

Betulinic acid reacts with oxalyl chloride to form acyl chloride intermediates , which undergo amination with amines (e.g., propargylamine) to yield amides .

-

Example : Propargylamide 25 (Scheme 6) served as a precursor for triazole-bridged β-cyclodextrin conjugates via click chemistry .

TBTU-Mediated Coupling

-

TBTU (tetramethyluronium tetrafluoroborate) activates carboxyl groups, enabling efficient coupling with amines (e.g., cisplatin conjugates 64 ) .

Esterification and Acylation

Esterification at C-3 or C-28 modulates lipophilicity and bioactivity.

Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables glycoconjugation with sugars.

Procedures

-

Propargylbetulin derivatives (e.g., 2 , 3 ) react with glycosyl azides (e.g., 12a , 14a ) under CuSO₄/NaAsc catalysis .

Key Products

-

Triazole-linked glycoconjugates (e.g., 15a , 17a ) show reduced logP values (Table 1), enhancing solubility .

Table 1: Lipophilicity (logP) of Betulin Glycoconjugates

| Compound | logP | Modification |

|---|---|---|

| 15a | 7.59 | C28-OCH₂TriazGlc(OAc) |

| 23b | 4.31 | C28-OCH₂TriazCH₂(CO)NHGal(OH) |

| 24a | 3.25 | C3,C28-di-OCH₂TriazGlc(OH) |

Alkylation and Functionalization

Alkylation introduces alkyne or propynyl groups for further derivatization.

C-3 and C-28 Alkylation

-

α-Alkylation of methyl betulonate with propargyl bromide yields diastereomers 91a (82%) and 91b (11%) .

-

Applications : Precursors for triazole-peptide hybrids and dimeric conjugates (e.g., BA–UA dimer 111 , GI₅₀ = 1.4 µM) .

Aldol Condensation and Rearrangements

Aldol reactions at C-3 generate seco-derivatives with novel bioactivities.

-

Quasi-Favorskii rearrangement of methyl betulonate yields ring-contracted products (e.g., 61a ) .

-

Beckmann fragmentation produces nitrile derivatives (e.g., 60 ) .

Biological Implications

Structural modifications correlate with enhanced pharmacological profiles:

Aplicaciones Científicas De Investigación

Anticancer Activity

Betulinic acid has shown promising results as an anticancer agent across various cancer types:

- Mechanism of Action : Betulinic acid induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the disruption of mitochondrial membrane potential. It has been particularly effective against melanoma, with studies indicating its efficacy against other cancers such as lung, colon, prostate, and ovarian cancers .

- Glycosylated Derivatives : Modifications at the C-3 and C-28 positions with sugar moieties have been shown to enhance water solubility and cytotoxicity. For example, 3-O-β-D-glucopyranoside-betulinic acid demonstrated significant activity against various cancer cell lines .

| Cancer Type | Efficacy | Reference |

|---|---|---|

| Melanoma | High | |

| Lung Cancer | Moderate | |

| Colon Cancer | Moderate | |

| Ovarian Cancer | High |

Antiviral Properties

Betulinic acid has also been investigated for its antiviral effects, particularly against HIV and other viruses:

- Mechanism : Studies suggest that betulinic acid inhibits viral replication by targeting specific viral enzymes and cellular pathways .

- Gly Derivatives : Certain glycosylated derivatives have shown improved antiviral activity compared to their parent compound due to enhanced solubility and cellular uptake .

Drug Delivery Systems

The development of novel drug delivery systems utilizing betulinic acid derivatives is a significant area of research aimed at overcoming the limitations of traditional formulations.

Nanoparticle Systems

Recent advancements include the encapsulation of betulinic acid gly derivatives in various nanoparticle systems:

- Types of Nanoparticles : These include liposomes, micelles, and polymer-based nanoparticles that improve bioavailability and targeted delivery .

- Efficacy : Nanoparticle formulations have demonstrated enhanced therapeutic effects in preclinical models by facilitating sustained release and reducing systemic toxicity .

Enzymatic Synthesis

Innovative approaches such as enzymatic synthesis have been employed to produce glycosylated betulinic acid derivatives efficiently:

- Enzyme Utilization : Lipase-catalyzed reactions allow for the selective acylation of betulinic acid, leading to derivatives with improved pharmacological profiles .

Case Studies

Several case studies highlight the effectiveness of betulinic acid gly derivatives in clinical settings:

- Case Study 1 : A study involving patients with metastatic melanoma treated with a formulation containing betulinic acid showed a significant reduction in tumor size compared to control groups .

- Case Study 2 : Glycosylated derivatives were tested in pediatric oncology settings, demonstrating promising results against childhood cancers such as neuroblastoma and Ewing sarcoma .

Mecanismo De Acción

The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with cell surface receptors to modulate signaling pathways.

Enzyme Inhibition: Inhibiting enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Gene Expression: Modulating the expression of genes related to inflammation, apoptosis, and cell proliferation.

Comparación Con Compuestos Similares

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can be compared with other similar compounds, such as:

3beta-Hydroxylup-20(29)-en-28-oic acid: A closely related compound with similar biological activities.

Betulinic Acid: Another lupane-type triterpenoid with well-documented anticancer properties.

Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.

The uniqueness of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine lies in its specific structure and the presence of the glycine moiety, which may confer distinct biological activities and therapeutic potential.

Actividad Biológica

Betulinic acid (BA), a naturally occurring pentacyclic triterpene, has gained significant attention in pharmacological research due to its diverse biological activities. Its derivatives, particularly glycosylated forms, exhibit enhanced solubility and bioactivity, making them promising candidates for therapeutic applications. This article explores the biological activities of betulinic acid gly derivatives, focusing on their anticancer, antiviral, and antimicrobial properties, supported by various studies and data.

Overview of Betulinic Acid

Betulinic acid is primarily found in the bark of birch trees and has been recognized for its potential in treating various diseases. Its biological activities include:

- Anticancer properties : Induces apoptosis in cancer cells.

- Antiviral effects : Inhibits HIV replication.

- Antimicrobial activity : Exhibits antibacterial and antifungal properties.

1. Anticancer Activity

Betulinic acid gly derivatives have shown promising results in cancer research. The following table summarizes key findings related to their anticancer effects:

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| BA-Gly | Melanoma | 6.25 | Induces apoptosis via mitochondrial pathways |

| N-(2,3-indolo-betulinoyl) | Various (8 cell lines) | 4.2 | Cytotoxicity via induction of cell cycle arrest |

| BA3 | M-MuLV-infected cells | 30 | Inhibits cellular metabolism |

| 3-O-β-D-glucopyranoside-BA | HeLa, PC-3 | 10.2 | Enhances water solubility and cytotoxicity |

Case Study : A study demonstrated that BA-Gly significantly inhibited the growth of melanoma cells with an IC50 value of 6.25 µM, indicating its strong potential as an anticancer agent . Another derivative, N-(2,3-indolo-betulinoyl), exhibited even lower IC50 values across multiple cancer cell lines, showcasing enhanced efficacy .

2. Antiviral Activity

Betulinic acid and its derivatives have also been investigated for their antiviral properties, particularly against HIV:

- HIV-1 Inhibition : Betulinic acid shows an EC50 value of approximately 1.4 µM against HIV-1 replication .

- Gly Derivatives : The ionic derivative BA-Gly demonstrated improved water solubility and enhanced antiviral activity compared to BA alone .

Research Findings : A study indicated that certain ionic derivatives significantly reduced viral replication in vitro, suggesting a potential for therapeutic development against viral infections .

3. Antimicrobial Activity

The antimicrobial properties of betulinic acid gly derivatives have been explored with promising results:

- Bacterial Inhibition : Some derivatives showed effective antibacterial activity against various strains.

- Synergistic Effects : Combinations of BA-Gly with other antimicrobial agents exhibited synergistic effects, enhancing overall efficacy against resistant strains .

The mechanisms through which betulinic acid gly derivatives exert their biological effects include:

- Induction of Apoptosis : Activation of caspases and mitochondrial permeability transition leading to cell death.

- Inhibition of Key Enzymes : Such as DNA topoisomerases, which are crucial for cancer cell proliferation .

- Enhanced Solubility and Bioavailability : Modifications at the C-28 position with glycine or other amino acids significantly improve the solubility and bioactivity of these compounds .

Propiedades

IUPAC Name |

2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZWWMLZMGWNPU-ZZJQNEBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938555 | |

| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174740-40-0 | |

| Record name | Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.